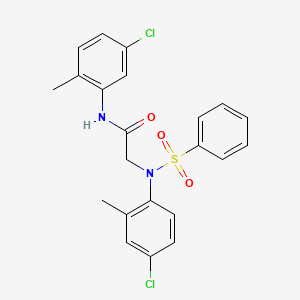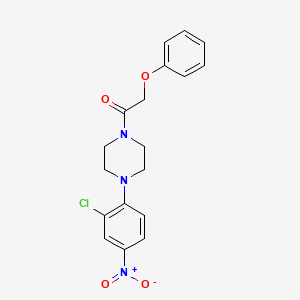![molecular formula C20H15Cl2N3O B5090966 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride, also known as CHIR-124, is a small molecule inhibitor that targets the cell cycle checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability. CHIR-124 has been shown to have potential therapeutic applications in cancer treatment and is currently being investigated in preclinical and clinical studies.
Mécanisme D'action
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride targets CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, leading to cell cycle arrest and DNA repair. By inhibiting CHK1, 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride prevents the activation of the DNA damage response pathway, leading to increased DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been shown to have selective inhibitory effects on CHK1 in cancer cells, with minimal effects on normal cells. It has been shown to induce G1 and G2/M cell cycle arrest and inhibit DNA repair in cancer cells. 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in lab experiments include its selectivity for CHK1 in cancer cells, its ability to sensitize cancer cells to DNA-damaging agents, and its potential for use in combination with other anticancer drugs. The limitations of using 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in lab experiments include its hydrophobic nature, which can limit its solubility in aqueous solutions, and its potential for off-target effects at higher concentrations.
Orientations Futures
For research on 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride include investigating its potential for use in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors. Additionally, further studies are needed to determine the optimal dosing and scheduling of 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in combination with other anticancer drugs. Finally, the development of more potent and selective CHK1 inhibitors may lead to the development of more effective cancer treatments.
Méthodes De Synthèse
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloroaniline with 2-chlorobenzonitrile to form 2-(2-chlorophenyl)quinazoline, which is then reacted with 3-aminophenol to form 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride. The final compound is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This leads to increased apoptosis and decreased cell survival in cancer cells. 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has also been shown to have synergistic effects when used in combination with other anticancer drugs.
Propriétés
IUPAC Name |
3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O.ClH/c21-17-10-3-1-8-15(17)19-23-18-11-4-2-9-16(18)20(24-19)22-13-6-5-7-14(25)12-13;/h1-12,25H,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYSLZZIIUAIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC(=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol | |
CAS RN |
473801-87-5 |
Source


|
| Record name | Phenol, 3-[[2-(2-chlorophenyl)-4-quinazolinyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473801-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5090889.png)
![butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5090903.png)
![3-[4-(2-naphthoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5090911.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)



![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)


